2-Acetyl-3,5-dibromosalicylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

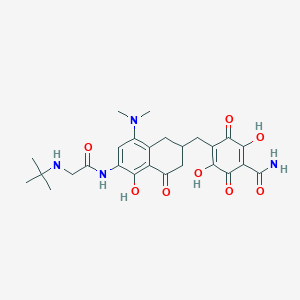

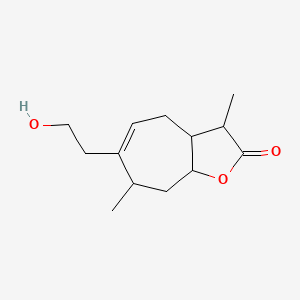

2-Acetyl-3,5-dibromosalicylic acid is a brominated derivative of salicylic acid. This compound is known for its potent acylating properties, making it a valuable agent in various biochemical applications. It has been studied for its potential use as an antisickling agent, particularly in the treatment of sickle cell anemia .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-acetyl-3,5-dibromosalicylic acid typically involves the acetylation of 3,5-dibromosalicylic acid. This reaction is catalyzed by concentrated sulfuric acid and uses acetic anhydride as the acetylating agent . The reaction conditions are generally mild, with the reaction mixture being poured into water to precipitate the product.

Industrial Production Methods: While specific industrial production methods are not extensively documented, the laboratory synthesis methods can be scaled up for industrial purposes. The use of acetic anhydride and sulfuric acid in a controlled environment ensures the efficient production of this compound .

Chemical Reactions Analysis

Types of Reactions: 2-Acetyl-3,5-dibromosalicylic acid primarily undergoes acylation reactions. It is a potent acylating agent, particularly for amino groups in proteins such as hemoglobin .

Common Reagents and Conditions:

Substitution: Bromine atoms in the compound can be substituted under specific conditions, although this is less common.

Major Products:

Scientific Research Applications

2-Acetyl-3,5-dibromosalicylic acid has been extensively studied for its potential in treating sickle cell anemia. Its ability to acylate hemoglobin and increase oxygen affinity makes it a promising antisickling agent . Additionally, its acylating properties are valuable in biochemical research for modifying proteins and studying their functions .

Mechanism of Action

The primary mechanism of action of 2-acetyl-3,5-dibromosalicylic acid involves the acetylation of amino groups in hemoglobin. This modification increases the oxygen affinity of hemoglobin, thereby reducing the tendency of sickle hemoglobin to aggregate and form sickle-shaped cells . The compound targets specific amino groups, leading to a significant reduction in erythrocyte sickling .

Comparison with Similar Compounds

Aspirin (Acetylsalicylic Acid): Both compounds are acylating agents, but 2-acetyl-3,5-dibromosalicylic acid is more potent due to the presence of bromine atoms.

3,5-Dibromosalicylic Acid: This compound is a precursor in the synthesis of this compound and shares similar chemical properties.

Uniqueness: this compound is unique due to its enhanced acylating ability, which is attributed to the bromine atoms in its structure. This makes it more effective in modifying proteins and inhibiting sickle cell formation compared to its non-brominated counterparts .

Properties

CAS No. |

54223-76-6 |

|---|---|

Molecular Formula |

C9H8Br2O4 |

Molecular Weight |

339.96 g/mol |

IUPAC Name |

6-acetyl-3,5-dibromo-6-hydroxycyclohexa-2,4-diene-1-carboxylic acid |

InChI |

InChI=1S/C9H8Br2O4/c1-4(12)9(15)6(8(13)14)2-5(10)3-7(9)11/h2-3,6,15H,1H3,(H,13,14) |

InChI Key |

UDRCIBDLAHTLCS-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1(C(C=C(C=C1Br)Br)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)

![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)

![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)

![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)